(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-9-13(23-10(2)17-9)16(21)20-7-5-12(6-8-20)15-19-18-14(22-15)11-3-4-11/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGISMIIGLTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Benzothiazole- and Pyrazolone-Containing Analogues
Example Compound : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) .
| Property | Target Compound | Benzothiazole-Pyrazolone Analogue |
|---|---|---|
| Core Heterocycles | 1,3,4-Oxadiazole, Thiazole | Benzothiazole, Pyrazolone |
| Key Substituents | Cyclopropyl, Piperidine, Dimethylthiazole | Allyl, Phenyl, Methyl |
| Hydrogen Bond Acceptors | 6 (oxadiazole, thiazole, ketone) | 5 (benzothiazole, pyrazolone) |
| Lipophilicity (Predicted logP) | Moderate (~3.2) | Higher (~3.8) due to phenyl/allyl groups |
Discussion: The target compound’s 1,3,4-oxadiazole is more electron-deficient than benzothiazole, favoring interactions with electron-rich biological targets. The piperidine moiety enhances solubility compared to the phenyl group in Chakib’s analogue, which may improve bioavailability.
Piperazine/Piperidine Methanone Derivatives
Example Compound: 4-(4-Methoxyphenyl)piperazin-1-ylmethanone (CAS 1325303-18-1) .
| Property | Target Compound | Piperazine Methanone Derivative |
|---|---|---|
| Core Structure | Piperidine-linked oxadiazole/thiazole | Piperazine-linked methoxyphenyl/piperidine |
| Solubility | Moderate (piperidine basicity) | Higher (piperazine’s dual nitrogen atoms) |
| Metabolic Stability | High (oxadiazole resists oxidation) | Moderate (piperazine susceptible to N-oxidation) |
| Aromatic Substituents | Cyclopropyl (electron-withdrawing) | Methoxyphenyl (electron-donating) |
Discussion: The target compound’s piperidine and oxadiazole combination balances solubility and stability, whereas piperazine derivatives (e.g., 4-(4-Methoxyphenyl)piperazin-1-ylmethanone) prioritize solubility at the cost of metabolic vulnerability. The cyclopropyl group in the target compound may reduce metabolic degradation compared to methoxyphenyl groups, which are prone to demethylation .
Thiazole-Containing Bioactive Compounds
Example Compound : Sulfathiazole (antibiotic).
| Property | Target Compound | Sulfathiazole |
|---|---|---|
| Thiazole Substitution | 2,4-Dimethyl | Unsubstituted |
| Pharmacological Target | Undisclosed (presumed enzyme/receptor) | Dihydropteroate synthase |
| Lipophilicity | Higher (dimethyl groups) | Lower |
This modification could shift therapeutic applications from antibacterial (as in sulfathiazole) to targets requiring deeper tissue penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
